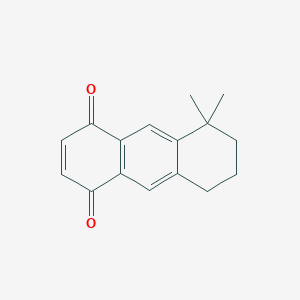
8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione is an organic compound belonging to the anthracene family It is characterized by its unique structure, which includes two methyl groups at the 8th position and a dihydro-anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,4-dihydroxyanthraquinone with isobutyraldehyde in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione has several applications in scientific research:
Organic Electronics: Used as a precursor in the synthesis of organic semiconductors.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Material Science: Employed in the development of novel materials with unique optical properties.
Mechanism of Action
The mechanism of action of 8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate between DNA bases, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione
- 9,10-anthracenedione
- 1,4-dihydroxyanthraquinone
Uniqueness
8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
874584-13-1 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione |
InChI |
InChI=1S/C16H16O2/c1-16(2)7-3-4-10-8-11-12(9-13(10)16)15(18)6-5-14(11)17/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI Key |
OQFGLBQQDUDRLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=CC3=C(C=C21)C(=O)C=CC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


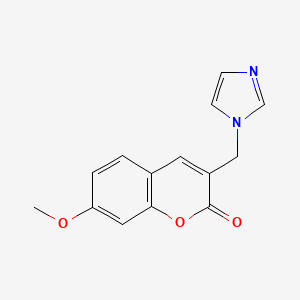
![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)
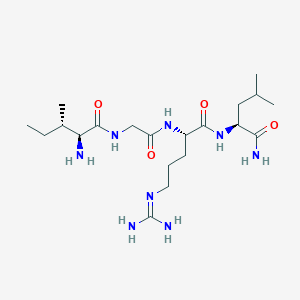
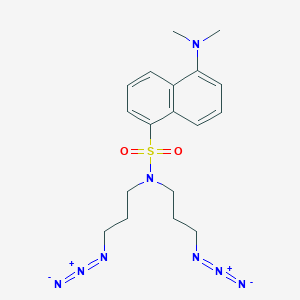
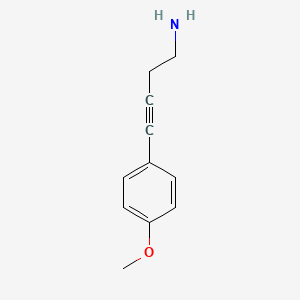
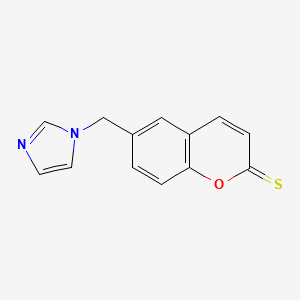

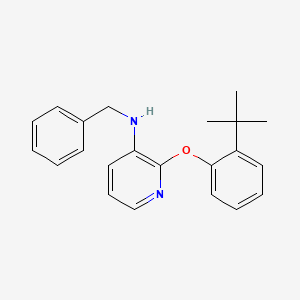
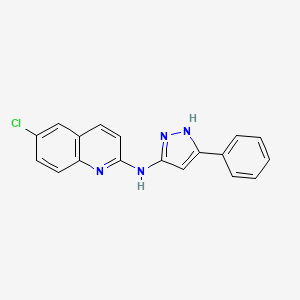
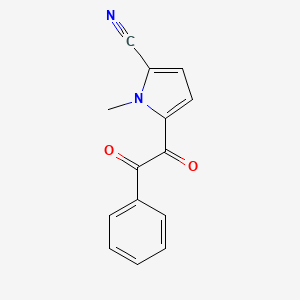
![N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide](/img/structure/B14201526.png)
phosphane}](/img/structure/B14201527.png)
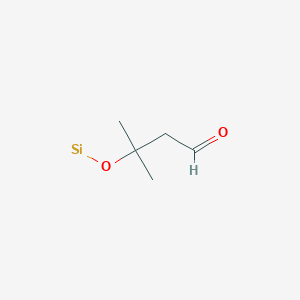
![2-{2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14201545.png)
